An In-depth Technical Guide to Ethyl Cyanoacetate-2,3-¹³C₂ in Modern Research
An In-depth Technical Guide to Ethyl Cyanoacetate-2,3-¹³C₂ in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopically Labeled Compounds in Advancing Research
Stable isotope labeling has become an indispensable tool in the fields of chemistry, biochemistry, and pharmaceutical development. The incorporation of heavy isotopes, such as ¹³C, into molecules allows for the precise tracking of metabolic pathways, elucidation of reaction mechanisms, and quantification of analytes in complex matrices without the complications of radioactivity. Ethyl Cyanoacetate-2,3-¹³C₂, a specifically labeled variant of the versatile C5 building block, offers researchers a powerful reagent for investigating biosynthetic pathways and as a stable internal standard in mass spectrometry-based quantification. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a research setting.
Physicochemical and Spectroscopic Properties
Ethyl Cyanoacetate-2,3-¹³C₂ is a colorless oil.[1] Its physical properties are expected to be nearly identical to its unlabeled counterpart due to the negligible effect of isotopic substitution on intermolecular forces. The key distinction lies in its spectroscopic signature, a direct consequence of the ¹³C enrichment at the C2 and C3 positions.
Table 1: Physicochemical Properties of Ethyl Cyanoacetate
| Property | Value (Unlabeled) | Reference |
| CAS Number | 1329809-26-8 (labeled) | [1] |
| 105-56-6 (unlabeled) | [2] | |
| Molecular Formula | C₃¹³C₂H₇NO₂ | [3] |
| Molecular Weight | 115.10 g/mol | [1][3] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 208-210 °C | [4] |
| Melting Point | -22 °C | [4] |
| Density | 1.063 g/mL at 25 °C | [4] |
| Refractive Index | 1.418 at 20 °C | [4] |
| Storage | 2-8°C Refrigerator | [5] |
Spectroscopic Characterization: The ¹³C Signature
The defining feature of Ethyl Cyanoacetate-2,3-¹³C₂ is its unique spectroscopic profile, particularly in ¹³C NMR and mass spectrometry. While specific spectra for the labeled compound are typically provided by the supplier on a lot-specific Certificate of Analysis, we can predict the key features based on the known spectra of the unlabeled compound and the principles of NMR spectroscopy.
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¹H NMR: The proton NMR spectrum is expected to show coupling between the methylene protons (H2) and the adjacent ¹³C-labeled carbon (C2), resulting in a more complex splitting pattern compared to the simple singlet observed for the unlabeled compound.
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¹³C NMR: The ¹³C NMR spectrum will be dramatically different from the unlabeled version. The signals for C2 and C3 will be significantly enhanced and will exhibit ¹³C-¹³C coupling, providing unambiguous confirmation of the labeling pattern.
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Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +2 m/z units compared to the unlabeled compound, reflecting the incorporation of two ¹³C atoms.
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Unlabeled Ethyl Cyanoacetate | Predicted Ethyl Cyanoacetate-2,3-¹³C₂ |
| C1 (C=O) | ~163 | ~163 |
| C2 (-CH₂-) | ~25 | ~25 (Intense, with ¹³C-¹³C coupling) |
| C3 (-CN) | ~115 | ~115 (Intense, with ¹³C-¹³C coupling) |
| -OCH₂- | ~62 | ~62 |
| -CH₃ | ~14 | ~14 |
Synthesis of Ethyl Cyanoacetate-2,3-¹³C₂
While commercial availability is the most common route for obtaining this labeled compound, understanding its synthesis provides valuable context. The synthesis of Ethyl Cyanoacetate-2,3-¹³C₂ would logically start from ¹³C-labeled precursors. A plausible route involves the esterification of ¹³C₂-labeled cyanoacetic acid.
Caption: Plausible synthetic route to Ethyl Cyanoacetate-2,3-¹³C₂.
Proposed Synthetic Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ¹³C₂-cyanoacetic acid, a slight excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.
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Esterification: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
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Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by fractional distillation under reduced pressure to yield pure Ethyl Cyanoacetate-2,3-¹³C₂.
Applications in Research and Drug Development
The primary utility of Ethyl Cyanoacetate-2,3-¹³C₂ lies in its application as a tracer for metabolic pathways and as a building block in the synthesis of labeled bioactive molecules.
Metabolic Labeling and Pathway Elucidation
Ethyl cyanoacetate is a key precursor in the synthesis of various heterocyclic compounds, including pyrimidines and purines, which are fundamental components of nucleic acids.[1] By using the ¹³C-labeled version, researchers can trace the incorporation of the cyanoacetyl moiety into these larger biomolecules.
Caption: Workflow for using Ethyl Cyanoacetate-2,3-¹³C₂ in metabolic labeling studies.
This approach is particularly valuable in drug development for studying the mechanism of action of drugs that target nucleotide biosynthesis or for identifying novel enzymatic targets.
Synthesis of Labeled Bioactive Molecules
Ethyl cyanoacetate is a versatile starting material in organic synthesis due to its multiple reactive sites.[2] It is used in the Knoevenagel condensation, Michael additions, and the synthesis of a wide array of heterocyclic systems that form the core of many pharmaceutical agents.[6] The use of Ethyl Cyanoacetate-2,3-¹³C₂ allows for the synthesis of these drug candidates with a built-in stable isotope label, which is invaluable for:
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Pharmacokinetic studies: Labeled compounds can be easily distinguished from their endogenous counterparts, allowing for precise quantification in biological fluids and tissues.
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Metabolite identification: The characteristic isotopic signature helps in identifying drug metabolites by mass spectrometry.
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Mechanism of action studies: The label can be used to track the covalent modification of biological targets.
Safety and Handling
Ethyl Cyanoacetate-2,3-¹³C₂ should be handled with the same precautions as its unlabeled form. It is harmful if swallowed or inhaled and causes skin and eye irritation.[7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl Cyanoacetate-2,3-¹³C₂ is a valuable tool for researchers in the life sciences. Its specific isotopic labeling pattern provides a powerful means to investigate metabolic pathways, synthesize labeled standards, and accelerate drug discovery programs. By understanding its properties, synthesis, and applications, researchers can effectively leverage this reagent to gain deeper insights into complex biological systems.
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ResearchGate. Ethyl Cyanoacetate Reactions . [Link]
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Organic Syntheses. A New Approach to the Cyanoacetic Ester Synthesis . [Link]
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Hansen, R. L., et al. (2015). Hyperpolarized [1,3-13C2]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer . International Journal of Cancer, 136(4), E133-E140. [Link]
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Pharmaffiliates. Ethyl Cyanoacetate-2,3-13C2 . [Link]
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Barnes, S. Use of isotopes in metabolomics . [Link]
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